molecular formula C24H15ClN2O4 B11115716 6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one

6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B11115716
M. Wt: 430.8 g/mol
InChI Key: BCXHNAPLPBHTEH-FMIVXFBMSA-N
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Description

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives

Properties

Molecular Formula

C24H15ClN2O4

Molecular Weight

430.8 g/mol

IUPAC Name

6-chloro-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H15ClN2O4/c25-17-10-11-20-19(14-17)22(16-6-2-1-3-7-16)23(24(29)26-20)21(28)12-9-15-5-4-8-18(13-15)27(30)31/h1-14H,(H,26,29)/b12-9+

InChI Key

BCXHNAPLPBHTEH-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-4-phenylquinolin-2-one with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 6-amino-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one.

    Oxidation: 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenylquinolin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another quinoline derivative with similar structural features.

    (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with donor-acceptor groups.

Uniqueness

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, chloro group, and quinoline core make it a versatile compound for various applications.

Biological Activity

6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family. Its unique structural features, including a chloro substituent, an acrylamide moiety, and a nitrophenyl group, contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 6-chloro-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one. Its molecular formula is C26H20ClN1O4C_{26}H_{20}ClN_{1}O_{4}, and it has a molecular weight of approximately 455.89 g/mol. The distinct combination of functional groups in this compound enhances its reactivity and biological activity compared to other quinoline derivatives.

Structural Features

FeatureDescription
Chloro substituentEnhances reactivity
Acrylamide moietyContributes to biological interactions
Nitro groupImparts potential anticancer properties

Antimicrobial and Antiviral Properties

Research indicates that 6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one exhibits significant antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of various bacterial strains and viruses, making it a candidate for further development as an antimicrobial agent.

Anticancer Mechanisms

A major area of interest in the study of this compound is its anticancer properties. The compound has been found to inhibit topoisomerases, which are enzymes crucial for DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation. The following table summarizes some key findings related to its anticancer activity:

Study ReferenceBiological TargetEffect Observed
Topoisomerase IInhibition leading to reduced cell viability
DNA polymeraseSignificant decrease in DNA synthesis
Cancer cell linesInduced apoptosis in various cancer types

The mechanism by which 6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication such as topoisomerases.
  • Cell Cycle Arrest : By disrupting DNA synthesis, it causes cell cycle arrest in cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, enhancing its anticancer potential.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, 6-Chloro-3-[3-(3-nitro-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one demonstrated potent activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound involved treatment of human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values suggesting potent cytotoxicity at low concentrations .

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